4-(1,3-Benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-methoxybenzaldehyde, followed by cyclization and nitrile formation. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole and methoxyphenyl derivatives.
Scientific Research Applications
4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exhibit antimicrobial activity by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)PYRIMIDIN-2-AMINE: Shares the benzodioxole and methoxyphenyl groups but differs in the core structure.
1-[5-(1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHANONE: Contains similar functional groups but has a pyrazole core instead of a hexahydroquinoline core.
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H22N2O4/c1-14-19(12-26)24(16-5-8-22-23(11-16)31-13-30-22)25-20(27-14)9-17(10-21(25)28)15-3-6-18(29-2)7-4-15/h3-8,11,17,24,27H,9-10,13H2,1-2H3 |
InChI Key |
QUAPJVSHCMBROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4)OCO5)C#N |
Origin of Product |
United States |
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